molecular formula C21H43FO2 B14503099 2-Fluoro-3-(octadecyloxy)propan-1-OL CAS No. 63326-71-6

2-Fluoro-3-(octadecyloxy)propan-1-OL

Cat. No.: B14503099
CAS No.: 63326-71-6
M. Wt: 346.6 g/mol
InChI Key: MNMWFYNRYKINKG-UHFFFAOYSA-N
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Description

2-Fluoro-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom, an octadecyloxy group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(octadecyloxy)propan-1-OL typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the propane backbone.

    Etherification: Attachment of the octadecyloxy group to the propane backbone.

    Hydroxylation: Introduction of the hydroxyl group to complete the structure.

Common reagents used in these reactions include fluorinating agents, alkyl halides, and alcohols. The reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(octadecyloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products

The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound.

Scientific Research Applications

2-Fluoro-3-(octadecyloxy)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(octadecyloxy)propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the octadecyloxy group play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(hexadecyloxy)propan-1-OL
  • 2-Fluoro-3-(dodecyloxy)propan-1-OL
  • 2-Fluoro-3-(tetradecyloxy)propan-1-OL

Uniqueness

2-Fluoro-3-(octadecyloxy)propan-1-OL is unique due to its specific combination of a fluorine atom, an octadecyloxy group, and a hydroxyl group

Properties

CAS No.

63326-71-6

Molecular Formula

C21H43FO2

Molecular Weight

346.6 g/mol

IUPAC Name

2-fluoro-3-octadecoxypropan-1-ol

InChI

InChI=1S/C21H43FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(22)19-23/h21,23H,2-20H2,1H3

InChI Key

MNMWFYNRYKINKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)F

Origin of Product

United States

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